

3-Bromo-5-chlorophenol CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Bromo-5-chlorophenol**

Cat. No.: **B1291525**

[Get Quote](#)

An In-depth Technical Guide to 3-Bromo-5-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-5-chlorophenol**, a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, particularly its role as a crucial intermediate in the development of therapeutic agents. Detailed experimental protocols for its synthesis and a review of its biological significance are presented to support research and development activities.

Chemical Identity and Properties

3-Bromo-5-chlorophenol is a disubstituted phenol featuring both bromine and chlorine atoms on the aromatic ring. This substitution pattern imparts unique chemical reactivity and makes it a versatile building block in synthetic chemistry.

CAS Number: 56962-04-0[1][2][3][4]

Molecular Formula: C₆H₄BrClO[1][2][3][4]

Physicochemical Data

A summary of the key physicochemical properties of **3-Bromo-5-chlorophenol** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Weight	207.45 g/mol	[2] [4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	66-70 °C	[5]
Boiling Point	258.397 °C at 760 mmHg	[5]
Density	1.788 g/cm ³	[5]
pKa	8.04 ± 0.10 (Predicted)	[1] [5]
LogP	3.2	[6]
Vapor Pressure	0.009 mmHg at 25°C	[5]
Solubility	Sparingly soluble in water.	[1]

Synthesis of 3-Bromo-5-chlorophenol

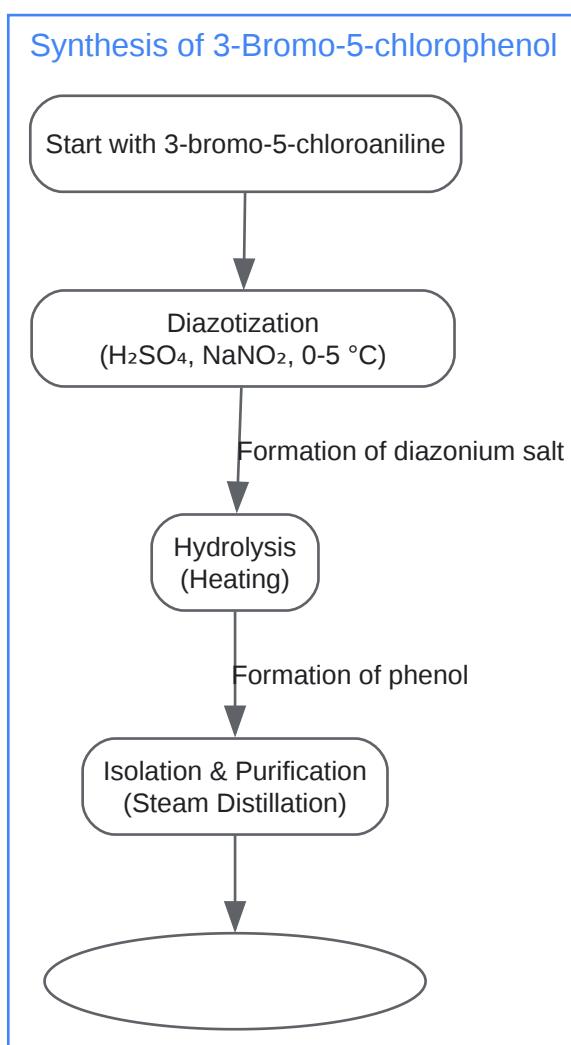
The synthesis of **3-Bromo-5-chlorophenol** can be achieved through various routes. A common and effective method involves the diazotization of 3-bromo-5-chloroaniline, followed by hydrolysis. This process is outlined in the experimental protocol below.

Experimental Protocol: Synthesis via Diazotization and Hydrolysis

This protocol describes a representative laboratory-scale synthesis of **3-Bromo-5-chlorophenol**.

Materials:

- 3-bromo-5-chloroaniline
- Concentrated sulfuric acid (H_2SO_4)
- Sodium nitrite (NaNO_2)
- Water (H_2O)
- Ice
- Steam distillation apparatus
- Standard laboratory glassware
- Diatomaceous earth (optional, for filtration)


Procedure:

- **Diazotization:**
 - In a flask, dissolve 3-bromo-5-chloroaniline in a solution of concentrated sulfuric acid and water, while keeping the temperature low (0-5 °C) using an ice bath.
 - Slowly add a solution of sodium nitrite in water to the cooled aniline solution. Maintain the temperature below 10 °C throughout the addition to form the diazonium salt.
- **Hydrolysis:**
 - Gently heat the diazonium salt solution. The diazonium group will be replaced by a hydroxyl group, leading to the formation of **3-Bromo-5-chlorophenol**. This step often involves the evolution of nitrogen gas.
- **Isolation and Purification:**
 - The crude **3-Bromo-5-chlorophenol** can be isolated and purified by steam distillation. The product is volatile with steam and will co-distill.

- The distillate, containing the product, is then collected. The product can be separated from the aqueous layer.
- Further purification can be achieved by recrystallization from a suitable solvent.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **3-Bromo-5-chlorophenol** from 3-bromo-5-chloroaniline.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Bromo-5-chlorophenol**.

Applications in Drug Development

3-Bromo-5-chlorophenol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for diverse chemical modifications, making it a key component in the development of novel drugs.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

This compound is a documented precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV infection.^[7] The bromo and chloro substituents on the phenol ring serve as handles for further chemical elaboration to construct the complex molecular architectures of these inhibitors.^{[8][9][10][11]}

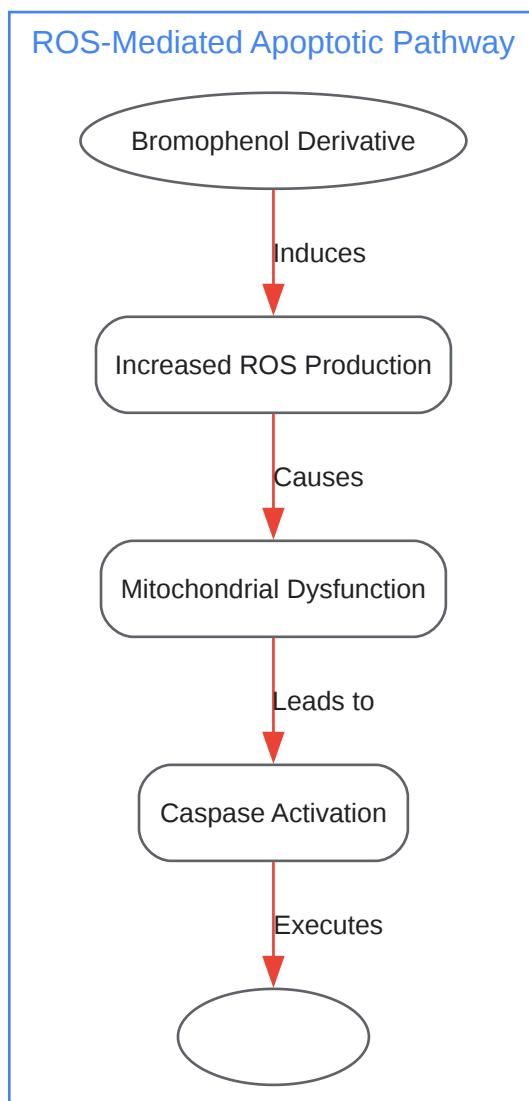
Alzheimer's Disease Therapeutics

Research has indicated the use of **3-Bromo-5-chlorophenol** in the preparation of compounds investigated for the treatment of Alzheimer's disease.^[7] The development of multi-target-directed ligands is a promising strategy in Alzheimer's research, and phenolic compounds are explored for their potential to interact with various pathological targets.^{[12][13][14][15]}

Anticancer Agents

Derivatives of bromophenols have been designed and synthesized as potential anticancer agents.^[16] These compounds have been shown to induce apoptosis in cancer cells through mechanisms such as the generation of reactive oxygen species (ROS).^{[16][17][18][19][20]}

Biological Significance and Signaling Pathways


While **3-Bromo-5-chlorophenol** itself is primarily an intermediate, its structural motifs are found in biologically active molecules. The biological effects of halogenated phenols and their derivatives are subjects of ongoing research.

ROS-Mediated Apoptotic Pathway

Studies on bromophenol hybrids have demonstrated their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).^{[16][17][18]} An overproduction

of ROS can lead to oxidative stress, which in turn can trigger a cascade of events culminating in programmed cell death. This pathway often involves the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

The following diagram illustrates a simplified representation of the ROS-mediated apoptotic pathway that can be influenced by bromophenol derivatives.

[Click to download full resolution via product page](#)

Caption: Simplified ROS-mediated apoptotic pathway.

Thyroid Hormone Regulation

Halogenated phenolic compounds have been shown to potentially interfere with thyroid hormone homeostasis.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#) They can act as inhibitors of deiodinase enzymes, which are crucial for the activation of thyroid hormones.[\[21\]](#)[\[22\]](#) This interaction highlights a potential area of biological activity for compounds containing the halogenated phenol scaffold.

Conclusion

3-Bromo-5-chlorophenol is a chemical compound with significant utility in synthetic and medicinal chemistry. Its well-defined properties and versatile reactivity make it an important building block for the creation of complex molecules with potential therapeutic applications, ranging from antiviral to anticancer agents. The continued exploration of its derivatives is likely to yield novel compounds with valuable biological activities. This guide provides a foundational understanding for researchers working with this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-Bromo-5-chlorophenol | CAS: 56962-04-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. 3-Bromo-5-chlorophenol | CAS 56962-04-0 | Catsyn [catsyn.com]
- 4. 3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. echemi.com [echemi.com]
- 7. CN101735023B - Method for preparing 3-bromo-5-chlorophenol - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]

- 9. Structure-based non-nucleoside inhibitor design: Developing inhibitors that are effective against resistant mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies in the Design and Development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phenolic compounds as anti-Alzheimer's disease agents [explorationpub.com]
- 14. Alzheimer's Disease: Related Targets, Synthesis of Available Drugs, Bioactive Compounds Under Development and Promising Results Obtained from Multi-target Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Progress in Target Drug Molecules for Alzheimer's Disease [ouci.dntb.gov.ua]
- 16. mdpi.com [mdpi.com]
- 17. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 20. A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 21. Halogenated phenolic contaminants inhibit the in vitro activity of the thyroid-regulating deiodinases in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Phenol and Phthalate Effects on Thyroid Hormone Levels during Pregnancy: Relying on In Vitro Assays and Adverse Outcome Pathways to Inform an Epidemiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [3-Bromo-5-chlorophenol CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1291525#3-bromo-5-chlorophenol-cas-number-and-molecular-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com